molecular formula C6H9FO2 B1465879 2-Fluoro-4-methylpent-4-enoic acid CAS No. 3885-26-5

2-Fluoro-4-methylpent-4-enoic acid

Cat. No. B1465879
CAS RN: 3885-26-5
M. Wt: 132.13 g/mol
InChI Key: DKSYHBIBOWPOJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Fluoro-4-methylpent-4-enoic acid” is an organic compound with the molecular formula C6H9FO2 . It has a molecular weight of 132.13 .

Scientific Research Applications

Asymmetric Synthesis

Asymmetric alkylation has been used to synthesize derivatives of 2-fluoro-4-methylpent-4-enoic acid, demonstrating its potential in the production of fluorinated amino acid derivatives. These compounds are valuable in medicinal chemistry and biochemistry for their unique properties, such as enhanced metabolic stability and bioavailability (Shendage et al., 2005).

NMR Spectroscopy

The compound has been characterized using high-resolution 1H and 19F NMR spectroscopy, providing insights into its chemical structure and behavior in solutions. This characterization is crucial for understanding its reactivity and potential uses in synthetic chemistry (Uhlemann et al., 2002).

Fluorinated Pyridines Synthesis

It serves as a precursor in novel synthetic pathways leading to 4-fluoropyridines, compounds with significant pharmaceutical and agrochemical applications. The unique reactivity of 2-fluoro-4-methylpent-4-enoic acid derivatives enables the formation of complex fluorinated structures that are otherwise challenging to synthesize (Wittmann et al., 2006).

Fluorine-18 Labeling

A fluorine-18 labeled analogue of bexarotene, synthesized from 2-fluoro-4-methylpent-4-enoic acid, demonstrates its application in the development of PET imaging agents. This highlights its role in advancing diagnostic imaging, particularly in tracking the expression of retinoid X receptors in vivo (Wang et al., 2014).

Direct Fluorination Technology

The compound's derivatives have been explored in direct fluorination techniques to produce materials for lithium batteries, showcasing its potential in enhancing the performance and efficiency of energy storage devices (Kobayashi et al., 2003).

Biotechnological Prospects

Exploring the biotechnological synthesis and applications of fluorinated compounds, including those derived from 2-fluoro-4-methylpent-4-enoic acid, opens new avenues for producing fluorinated biomolecules with enhanced properties for pharmaceuticals and agrochemicals (Carvalho & Oliveira, 2017).

properties

IUPAC Name

2-fluoro-4-methylpent-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9FO2/c1-4(2)3-5(7)6(8)9/h5H,1,3H2,2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKSYHBIBOWPOJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-methylpent-4-enoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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